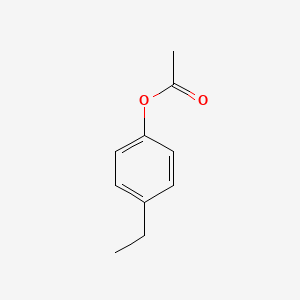4-Ethylphenyl acetate
CAS No.: 3245-23-6
Cat. No.: VC3706687
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3245-23-6 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (4-ethylphenyl) acetate |
| Standard InChI | InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | ANMYMLIUCWWISO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OC(=O)C |
| Canonical SMILES | CCC1=CC=C(C=C1)OC(=O)C |
Introduction
Chemical Identity and Structure
Basic Information
4-Ethylphenyl acetate is formally identified through various systematic nomenclature systems and registry numbers. The compound has multiple synonyms used across different industries and research contexts.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| CAS Registry Number | 3245-23-6 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.2 g/mol |
| MDL Number | MFCD00026970 |
| EINECS | 221-818-6 |
| FDA UNII | 3F8A85YM2Z |
| EPA Substance Registry | Phenol, 4-ethyl-, acetate (3245-23-6) |
The compound is known by several synonyms including p-Ethylphenylacetat, 4-ethyl-phenoacetate, p-ethylphenyl acetate, Phenol,4-ethyl-,acetate, para-ethyl phenyl acetate, (4-ethylphenyl) ethanoate, and acetic acid 4-ethylphenyl ester .
Structural Representation
The molecular structure of 4-ethylphenyl acetate consists of a benzene ring substituted with an ethyl group at the para position (carbon-4) and an acetoxy group (acetate ester) attached to the phenol oxygen. This arrangement gives the molecule its characteristic properties and reactivity patterns.
Table 2: Structural Identifiers
| Identifier Type | Code |
|---|---|
| InChI | InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 |
| InChIKey | ANMYMLIUCWWISO-UHFFFAOYSA-N |
| SMILES | C1(OC(=O)C)=CC=C(CC)C=C1 |
The molecule features an aromatic ring with an ethyl substituent providing hydrophobicity, while the acetate group contributes to its ester characteristics and fragrance properties .
Physical and Chemical Properties
Physical Properties
4-Ethylphenyl acetate exhibits physical properties typical of aromatic esters in its molecular weight range. The compound exists as a clear liquid at room temperature with specific measurable physical parameters.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Physical State | Clear liquid |
| Color | Colorless to almost colorless |
| Boiling Point | 226 °C |
| Density | 1.03 g/cm³ |
| Refractive Index | 1.4980-1.5000 |
| LogP | 2.560 |
These physical properties are consistent with similar aromatic esters and reflect the compound's molecular structure and intermolecular forces .
Chemical Properties
The chemical behavior of 4-ethylphenyl acetate is characterized by its solubility profile and reactivity patterns. As an ester, it demonstrates typical ester-related chemical properties.
From a reactivity standpoint, 4-ethylphenyl acetate can undergo hydrolysis under acidic or basic conditions, reverting to 4-ethylphenol and acetic acid. This ester linkage provides a potential point for chemical modification or degradation in various applications or environmental contexts.
Olfactory Properties
One of the most distinctive features of 4-ethylphenyl acetate is its olfactory profile, which has been characterized in perfumery assessments. The compound possesses a harsh-anisic, rather powerful odor with sweet and somewhat floral character when used in higher dilution . This complex odor profile contributes to its potential applications in perfumery, though with significant limitations.
Synthesis and Production
Industrial Preparation
The primary industrial method for synthesizing 4-ethylphenyl acetate involves the acetylation of 4-ethylphenol (para-ethyl phenol) using acetic anhydride as the acetylating agent . This reaction follows a typical esterification pathway, where the hydroxyl group of the phenol reacts with acetic anhydride to form the ester bond.
The general reaction can be represented as:
4-Ethylphenol + Acetic anhydride → 4-Ethylphenyl acetate + Acetic acid
This reaction typically requires catalytic conditions, which may involve acid catalysis or other activation methods to facilitate the esterification process. The reaction generates acetic acid as a byproduct, which must be separated from the desired ester product.
Applications and Uses
Fragrance Industry Applications
Despite these limitations, trace amounts of the compound can be useful in specific fragrance compositions:
-
Cananga-type fragrance bases
-
Ylang-Ylang bases and similar floral compositions
-
Potentially as a modifying note in complex fragrance formulations
The usage concentration is necessarily limited due to the powerful nature of the odor, with only trace amounts providing potentially beneficial effects in carefully balanced compositions.
| Manufacturer | Product Number | Product Description | Purity | Package Size |
|---|---|---|---|---|
| TCI Chemical | A1327 | 4-Ethylphenyl Acetate | >96.0% (GC) | 25g |
| Apolloscientific | OR936654 | Acetic acid 4-ethylphenyl ester | 95% | 5g, 25g |
| AHH | MT-46441 | Acetic acid 4-ethylphenyl ester | 96% | 250g |
| Crysdot | CD12083693 | 4-Ethylphenyl Acetate | 95+% | 500g |
| Package Size | Price Range | Updated |
|---|---|---|
| 5g | $145 | December 2021 |
| 25g | $142-$305 | March 2024 |
| 250g | $230 | December 2021 |
| 500g | $742-$749 | December 2021 |
Analytical Characterization
Quality Control Parameters
For commercial and research applications, quality control of 4-ethylphenyl acetate would typically focus on:
-
Chemical purity (typically ≥95% for research grade material)
-
Absence of significant impurities, particularly unreacted starting materials
-
Conformance to specified physical parameters (refractive index, density)
-
Olfactory evaluation for fragrance applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume